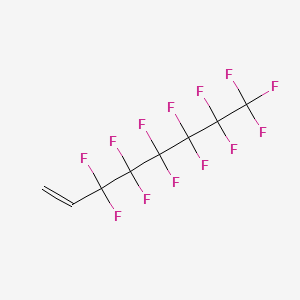

(Perfluorohexyl)ethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQFWFHDPNXORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH=CH2, C8H3F13 | |

| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067076 | |

| Record name | (Perfluorohexyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25291-17-2 | |

| Record name | (Perfluorohexyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25291-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluorohexyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025291172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorohexyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROHEXYL)ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4KBI9S48D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Perfluorohexyl)ethylene

This technical guide provides a comprehensive overview of the synthesis and purification methods for (Perfluorohexyl)ethylene (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene), a valuable fluorinated intermediate in various fields, including materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the free-radical addition of perfluorohexyl iodide to ethylene (B1197577). This reaction, a form of telomerization, proceeds via a radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides, or by thermal or photochemical means.

Radical Addition Reaction Mechanism

The synthesis proceeds through a classic radical chain reaction consisting of three main stages: initiation, propagation, and termination.

Experimental Protocol: Telomerization of Ethylene with Perfluorohexyl Iodide

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller

-

Perfluorohexyl iodide (C6F13I)

-

Ethylene (gas)

-

Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) as initiator

-

Anhydrous solvent (e.g., acetonitrile, tert-butanol)

-

Schlenk line and vacuum pump

-

Gas cylinder with regulator for ethylene

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.

-

Charging Reactants: Perfluorohexyl iodide and the chosen solvent are added to the reactor. If a solid initiator like AIBN is used, it is also added at this stage. The reactor is then sealed.

-

Oxygen Removal: The reactor is subjected to several cycles of vacuum and inert gas backfill to ensure all oxygen is removed.

-

Ethylene Introduction: The reactor is cooled, and a calculated amount of ethylene gas is introduced to achieve the desired pressure.

-

Reaction: The reactor is heated to the desired temperature to initiate the reaction. The reaction is allowed to proceed for a specified time with continuous stirring. The pressure is monitored throughout the reaction.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted ethylene is carefully vented.

-

Product Isolation: The crude reaction mixture is collected from the reactor. The solvent is removed by rotary evaporation. The resulting crude product is a mixture of this compound, unreacted perfluorohexyl iodide, and potentially higher molecular weight telomers.

Quantitative Data for Synthesis:

| Parameter | Condition 1 (Thermal Initiation) | Condition 2 (Chemical Initiator) |

| Reactants | ||

| Perfluorohexyl Iodide | 1.0 mol | 1.0 mol |

| Ethylene | 1.2 mol (excess) | 1.2 mol (excess) |

| Initiator | None | AIBN (0.02 mol) |

| Solvent | tert-Butanol | Acetonitrile |

| Reaction Conditions | ||

| Temperature | 200-250 °C | 80-100 °C |

| Pressure | 20-30 atm | 15-25 atm |

| Reaction Time | 6-8 hours | 8-12 hours |

| Results | ||

| Conversion of C6F13I | ~70% | ~85% |

| Yield of C6F13CH=CH2 | 50-60% | 65-75% |

| Purity (crude) | 80-85% | 85-90% |

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, initiator residues, and byproducts. The two primary methods for purifying this compound are fractional distillation and fluorous solid-phase extraction (F-SPE).

Overall Synthesis and Purification Workflow

Fractional Distillation

Fractional distillation is an effective method for separating this compound from higher-boiling impurities such as unreacted perfluorohexyl iodide and telomer byproducts, taking advantage of their different boiling points.

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips.

-

Distillation: The flask is heated gently. The temperature at the distillation head is monitored closely.

-

Fraction Collection:

-

The first fraction, containing low-boiling impurities, is collected and discarded.

-

The main fraction is collected at the boiling point of this compound (approximately 102-104 °C).

-

The temperature will rise again as higher-boiling impurities begin to distill; at this point, the collection of the main fraction is stopped.

-

-

Analysis: The purity of the collected fraction is assessed by GC-MS.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful technique that separates compounds based on their fluorine content. It is particularly useful for separating the desired fluorinated product from non-fluorinated or less-fluorinated impurities.

Experimental Protocol:

-

Cartridge Preparation: A fluorous silica (B1680970) gel cartridge is conditioned by washing with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol) followed by a fluorophobic solvent (e.g., methanol/water mixture).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the conditioned cartridge.

-

Elution of Non-Fluorous Impurities: The cartridge is washed with a fluorophobic solvent system (e.g., 80:20 methanol/water). This elutes the non-fluorinated and less-fluorinated impurities.

-

Elution of the Fluorinated Product: The desired this compound is then eluted from the cartridge using a fluorophilic solvent (e.g., perfluorohexane (B1679568) or a fluorinated alcohol).

-

Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified product.

-

Analysis: The purity of the product is confirmed by GC-MS and NMR.

Quantitative Data for Purification Methods:

| Method | Starting Purity | Final Purity | Recovery Yield |

| Fractional Distillation | 85-90% | >98% | 80-85% |

| Fluorous SPE (F-SPE) | 85-90% | >99% | 85-90% |

Characterization of this compound

The identity and purity of the synthesized and purified this compound are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and to identify any remaining impurities. A single sharp peak corresponding to the molecular weight of this compound is expected in the chromatogram of the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two olefinic carbons and the carbons in the perfluorohexyl chain, with characteristic splitting patterns due to fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the perfluorohexyl group, showing distinct signals for the different fluorine environments.

Characteristic Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | Signals in the vinyl region (approx. 5.8-6.2 ppm) with complex splitting due to geminal, cis, and trans H-H couplings, as well as H-F couplings. |

| ¹³C NMR | Olefinic carbons (approx. 110-140 ppm) and perfluoroalkyl carbons, all exhibiting C-F coupling. |

| ¹⁹F NMR | Multiple signals corresponding to the different CF2 and CF3 groups in the perfluorohexyl chain. |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 346.09. Characteristic fragmentation pattern showing loss of fluorine and small fluorocarbon fragments. |

An In-depth Technical Guide to the Physical and Chemical Properties of (Perfluorohexyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Perfluorohexyl)ethylene, also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, is a fluorinated olefin of significant interest in materials science and synthetic chemistry. Its unique properties, derived from the presence of a perfluorohexyl group, make it a valuable building block for the synthesis of specialty polymers, surfactants, and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectroscopic data and a plausible experimental protocol for its synthesis.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] The high degree of fluorination in the molecule imparts properties such as high density, low surface tension, and chemical inertness. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₁₃ | [2][3] |

| Molecular Weight | 346.09 g/mol | [2][3] |

| CAS Number | 25291-17-2 | [2][3] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 102-104 °C (lit.) | [3] |

| Density | 1.52 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.295 (lit.) | [3] |

| Flash Point | 68 °F (20 °C) | [3] |

| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol. | [4] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals corresponding to the vinylic protons. The terminal =CH₂ protons and the adjacent -CH= proton typically appear in the range of 5.80-5.97 ppm.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would prominently feature stretching vibrations characteristic of C-F bonds in the region of 1100-1300 cm⁻¹. Additionally, the C=C stretching vibration of the alkene group is expected to appear around 1640-1680 cm⁻¹. The C-H stretching of the vinyl group would be observed around 3000-3100 cm⁻¹.

Mass Spectrometry

Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the carbon-carbon bonds within the perfluorohexyl chain. A notable fragment observed is at m/z = 77.[2][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organometallic and cross-coupling reactions. The following protocol is a hypothetical procedure based on a Grignard reaction followed by a coupling reaction.

Plausible Synthesis of this compound

Objective: To synthesize this compound via the reaction of a perfluorohexyl Grignard reagent with a vinyl halide.

Materials:

-

1-Iodo-1H,1H,2H,2H-perfluorooctane (Perfluorohexyl)ethyl iodide)

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (for initiation)

-

Anhydrous HCl in ether (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Palladium catalyst (e.g., Pd(PPh₃)₄) for potential cross-coupling alternative

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of (Perfluorohexyl)ethyl iodide (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which may require gentle heating.

-

Once the reaction starts, the remaining solution of (Perfluorohexyl)ethyl iodide is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Vinyl Bromide:

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Alternative Synthesis Strategy - Heck Coupling:

An alternative approach would be a Heck reaction between perfluorohexyl iodide and ethylene (B1197577) gas using a palladium catalyst and a base.

Caption: A logical workflow for the synthesis of this compound via a Heck coupling reaction.

Reactivity and Applications

The ethylene group in this compound is susceptible to addition reactions, allowing for further functionalization of the molecule. The electron-withdrawing nature of the perfluorohexyl group influences the reactivity of the double bond.

Applications of this compound are primarily in the field of materials science. It is used as a monomer or co-monomer in the synthesis of fluoropolymers with low surface energy, high thermal stability, and chemical resistance. These polymers find use in coatings, sealants, and membranes. It also serves as a key intermediate in the synthesis of more complex fluorinated molecules for research and industrial applications.[6]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[5][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]

- 2. This compound(25291-17-2) MS spectrum [chemicalbook.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. ç¾åº¦æåº [word.baidu.com]

Spectroscopic Data for (Perfluorohexyl)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Perfluorohexyl)ethylene (also known as 1H,1H,2H-Perfluoro-1-octene). The information presented herein is essential for the structural elucidation, identification, and quality control of this fluorinated compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations of the analytical workflow and data relationships.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.97 | dddd | 17.2, 10.4, 7.6, 7.6 | -CH=CH₂ |

| 5.96 | dddd | 17.2, 1.6, 1.2, 1.2 | -CH=CH H (trans) |

| 5.80 | dddd | 10.4, 1.6, 1.2, 1.2 | -CH=CH H (cis) |

| 2.5 - 2.1 | m | - | -CH₂-CF₂- |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 131.9 | t (J = 21.3 Hz) | -C H=CH₂ |

| 124.9 | t (J = 5.5 Hz) | -CH=C H₂ |

| 120 - 105 (complex) | m | -CF₂- chain |

| 32.6 | t (J = 22.5 Hz) | -C H₂-CF₂- |

*Data for the structurally similar compound 1H,1H,2H-Perfluoro-1-decene is used as a reference due to the limited availability of public data for this compound. The chemical shifts for the vinyl and adjacent methylene (B1212753) carbons are expected to be very similar.[2]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -81.2 | t | -CF₃ |

| -114.7 | m | -CH₂-CF₂ - |

| -122.2 | m | -CF₂- |

| -123.1 | m | -CF₂- |

| -123.8 | m | -CF₂- |

| -126.5 | m | -CF₂-CF₃ |

*Data for the structurally similar compound 1H,1H,2H-Perfluoro-1-decene is used as a reference. The chemical shifts are relative to CFCl₃.[2]

Infrared (IR) Spectroscopy

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3095 | Medium | =C-H stretch |

| 2965, 2920 | Medium | C-H stretch (CH₂) |

| 1645 | Strong | C=C stretch |

| 1420 | Medium | =CH₂ scissoring |

| 1250 - 1050 | Very Strong | C-F stretch |

| 960 | Strong | =CH₂ wag |

Technique: Neat liquid film on KBr plates.[3]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data for this compound [1][4]

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 346 | <1 | [M]⁺ |

| 327 | 1.4 | [M-F]⁺ |

| 281 | 1.9 | [M-C₂F₅]⁺ |

| 257 | 1.6 | [M-C₂H₂F₅]⁺ |

| 169 | 1.3 | [C₃F₇]⁺ |

| 131 | 4.2 | [C₃F₅]⁺ |

| 119 | 3.2 | [C₂F₅]⁺ |

| 100 | 3.0 | [C₂F₄]⁺ |

| 95 | 1.2 | [C₂HF₄]⁺ |

| 77 | 100.0 | [C₂HF₂]⁺ |

| 69 | 14.6 | [CF₃]⁺ |

| 51 | 24.0 | [CHF₂]⁺ |

Ionization: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 3.98 s

-

Spectral Width (sw): 20.5 ppm

-

-

Processing:

-

The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

The spectrum is phased and baseline corrected.

-

The residual CHCl₃ signal is referenced to 7.26 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.36 s

-

Spectral Width (sw): 240 ppm

-

-

Processing:

-

The FID is Fourier transformed with a line broadening of 1.0 Hz.

-

The spectrum is phased and baseline corrected.

-

The CDCl₃ triplet is referenced to 77.16 ppm.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: 376 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay (d1): 1.5 s

-

Acquisition Time (aq): 0.8 s

-

Spectral Width (sw): 250 ppm

-

-

Processing:

-

The FID is Fourier transformed with a line broadening of 0.5 Hz.

-

The spectrum is phased and baseline corrected. An external reference of CFCl₃ (0 ppm) is used.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.[5]

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr plates with the sample are placed in the sample holder.

-

The sample spectrum is recorded and automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation: The neat liquid is diluted 1:1000 in dichloromethane.

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Oven Program: Initial temperature of 40 °C held for 2 min, then ramped at 15 °C/min to 200 °C and held for 2 min.

-

2. Mass Spectrometry:

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40 - 400

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

- 1. This compound(25291-17-2) 1H NMR [m.chemicalbook.com]

- 2. 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(25291-17-2) MS [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Crystal Structure of (Perfluorohexyl)ethylene: A Review of Available Data

Despite extensive searches of chemical and crystallographic databases, a definitive, experimentally determined crystal structure for (Perfluorohexyl)ethylene (also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene) is not publicly available in the scientific literature. This technical guide summarizes the currently accessible physicochemical data and outlines the general experimental methodologies that would be employed for its crystal structure determination, should a crystalline sample be obtained.

This compound is a fluorinated organic compound that exists as a colorless liquid at room temperature.[1] Its physical state under standard conditions is the primary reason for the absence of a crystal structure in common databases. Crystallographic analysis requires a solid, crystalline sample, and the crystallization of this compound has not been reported.

Physicochemical Properties

While crystallographic data is unavailable, other physical and chemical properties have been documented. A summary of these is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₁₃ | [2] |

| Molecular Weight | 346.09 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 102-104 °C | [4] |

| Density | 1.52 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.295 | [4] |

| CAS Number | 25291-17-2 | [2] |

Hypothetical Experimental Protocol for Crystal Structure Determination

Should conditions for the crystallization of this compound be developed, the following experimental workflow would be a standard approach to determine its crystal structure.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the alkylation of an ethylene (B1197577) derivative with a perfluorohexyl halide, often facilitated by a transition metal catalyst.[1]

Obtaining single crystals suitable for X-ray diffraction would be the most critical and challenging step. Standard crystallization techniques that could be explored include:

-

Slow Evaporation: Dissolving the compound in a suitable volatile solvent and allowing the solvent to evaporate slowly at a controlled temperature.

-

Vapor Diffusion: Placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Slowly cooling a saturated solution of the compound to decrease its solubility and promote crystal growth. Given its liquid state at room temperature, very low temperatures would be necessary.

A general workflow for this process is outlined in the diagram below.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain its solid state. A single-crystal X-ray diffractometer would then be used to collect diffraction data. The instrument bombards the crystal with a monochromatic X-ray beam from various angles, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, bond angles, and thermal displacement parameters. The final result would be a crystallographic information file (CIF) containing all the structural details.

Conclusion

References

Thermal Stability and Decomposition of (Perfluorohexyl)ethylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(Perfluorohexyl)ethylene (C8H3F13), a fluorinated alkene, is utilized in various industrial and research applications due to its unique chemical and physical properties. A critical aspect of its application, particularly in processes involving elevated temperatures, is its thermal stability and decomposition behavior. This technical guide provides an in-depth overview of the thermal stability of this compound and its potential decomposition pathways, drawing upon general principles of perfluoroalkene thermal degradation.

Thermal Stability Profile

However, like all organic compounds, this compound will decompose at elevated temperatures. The decomposition temperature is the point at which the substance chemically breaks down.[3] For fluoropolymers, which share structural similarities, decomposition can be initiated by the cleavage of C-C bonds, which are generally weaker than C-F bonds.[1][4]

Table 1: General Thermal Decomposition Characteristics of Fluorinated Alkenes and Polymers

| Property | Typical Values for Perfluoroalkenes/Fluoropolymers | Notes |

| Initial Decomposition Temperature (TGA, in inert atmosphere) | 350 - 550 °C | This range can vary significantly based on molecular structure, impurities, and experimental conditions such as heating rate.[5] |

| Primary Decomposition Products | Shorter-chain perfluoroalkenes, perfluoroalkanes, hydrogen fluoride (B91410) (HF) | The specific products depend on the decomposition conditions (e.g., presence of oxygen or water).[1][2][6] |

| Hazardous Decomposition Products | Hydrogen fluoride (HF), carbonyl fluoride (COF2), perfluoroisobutylene (B1208414) (PFIB) | These are highly toxic and corrosive gases that can be formed, especially in the presence of air.[7] |

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through a complex series of radical chain reactions. The primary initiation step is likely the homolytic cleavage of a carbon-carbon bond, leading to the formation of perfluoroalkyl radicals.[1][4] These highly reactive radicals can then undergo a variety of subsequent reactions, including:

-

β-Scission: The breaking of a C-C bond beta to the radical center, leading to the formation of a smaller perfluoroalkene and another radical.[4]

-

Hydrogen Abstraction: If hydrogen atoms are present (as in the ethylene (B1197577) moiety of the molecule), intermolecular or intramolecular hydrogen abstraction can occur.

-

Elimination Reactions: The elimination of small, stable molecules like hydrogen fluoride (HF) is a common decomposition pathway for fluorinated hydrocarbons.[6][8][9]

In the presence of oxygen (thermo-oxidative decomposition), the reaction mechanism becomes more complex, with the formation of oxygenated species such as carbonyl fluoride (COF2), which can readily hydrolyze to HF and carbon dioxide (CO2).[7]

Expected Decomposition Products:

Based on the general decomposition mechanisms of perfluoroalkenes, the following products could be expected from the thermal decomposition of this compound:

-

Volatile Organofluorine Compounds (VOFs): A mixture of shorter-chain perfluoroalkenes and perfluoroalkanes (e.g., tetrafluoroethylene, hexafluoropropylene, perfluorobutane).[1]

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas resulting from the elimination of H and F atoms.

-

Carbonyl Fluoride (COF2): Formed during thermo-oxidative decomposition.

-

Char or Polymeric Residues: At very high temperatures, carbonaceous material may be formed.

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. turi.org [turi.org]

- 8. jai.co.jp [jai.co.jp]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Solubility of (Perfluorohexyl)ethylene in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (Perfluorohexyl)ethylene (also known as 1H,1H,2H-perfluoro-1-octene). Given the unique physicochemical properties imparted by its substantial fluorine content, understanding its behavior in various solvents is critical for its application in research and development, particularly in fields such as materials science and as an intermediate in chemical synthesis. This document consolidates available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for solvent screening relevant to drug development processes.

Core Concepts in the Solubility of Fluorinated Compounds

This compound, with the chemical structure F(CF₂)₆CH=CH₂, possesses a highly fluorinated, lipophobic "tail" and a small hydrocarbon "head." This amphipathic nature, albeit weak, governs its solubility. The high electronegativity and dense electron cloud of the fluorine atoms lead to weak intermolecular van der Waals forces. Consequently, perfluorinated compounds tend to be immiscible with many common organic solvents, a principle often referred to as "fluorophilicity" and "fluorophobicity." Solvents that can effectively solvate such molecules are typically other fluorinated compounds or those with specific favorable interactions.

Solubility Data for this compound

Direct quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. However, existing data and the general principles of fluorinated compound solubility provide a strong basis for understanding its behavior.

Quantitative and Qualitative Solubility Data

The known solubility of this compound is summarized in the table below. The data indicates very low aqueous solubility and limited solubility in common polar protic and chlorinated solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 1.21 mg/L | 25 |

| Chloroform | CHCl₃ | Chlorinated | Slightly Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |

Expected Solubility in a Broader Range of Solvents

Due to the scarcity of specific data for this compound, the following table provides solubility data for Perfluorohexane, a structurally related and well-studied perfluoroalkane. This data serves as a proxy to illustrate the general solubility trends expected for highly fluorinated compounds. Perfluoroalkanes are generally poor solvents for most organic compounds but show miscibility with other perfluorinated molecules and some non-polar solvents.

| Solvent | Formula | Type | Solubility of Perfluorohexane |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Benzene | C₆H₆ | Aromatic | Miscible |

| Carbon Tetrachloride | CCl₄ | Chlorinated | Miscible |

| Cyclohexane | C₆H₁₂ | Non-polar | Miscible |

| Diethyl Ether | C₄H₁₀O | Ether | Miscible |

| Heptane | C₇H₁₆ | Non-polar | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Miscible |

| Toluene | C₇H₈ | Aromatic | Miscible |

| Water | H₂O | Polar Protic | Immiscible |

| Methanol | CH₃OH | Polar Protic | Immiscible |

| Ethanol | C₂H₅OH | Polar Protic | Immiscible |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Immiscible |

| Dimethyl Sulfoxide | C₂H₆SO | Polar Aprotic | Immiscible |

Note: "Miscible" indicates that the two liquids form a homogeneous solution at all concentrations. "Immiscible" indicates that they do not.

Experimental Protocols for Solubility Determination

For researchers needing to quantify the solubility of this compound or similar poorly soluble compounds, standardized methods are crucial. The following protocols are widely used in the pharmaceutical industry and academia.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard."[1][2][3][4][5][6]

Objective: To determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected solvents of high purity

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure saturation.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][7][8][9] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Objective: To rapidly estimate the solubility of a compound under non-equilibrium conditions.

Materials:

-

This compound dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or other solvent of interest.

-

96-well microtiter plates.

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

-

Automated liquid handling system (recommended for high throughput).

Procedure (Nephelometric Method):

-

Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of this compound into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer or solvent to each well to achieve a range of final concentrations.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Workflow for Solvent Screening in Drug Development

For professionals in drug development, selecting an appropriate solvent system is a critical early step. The following diagram outlines a logical workflow for screening solvents for a poorly soluble compound.

Caption: Solvent Screening Workflow for Drug Development.

References

- 1. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novaresearch.unl.pt [novaresearch.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. COSMO-RS - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Ascendancy of a Fluorinated Building Block: A Technical Guide to the Historical Development of (Perfluorohexyl)ethylene Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and pharmaceutical development. Among the vast array of fluorinated building blocks, (Perfluorohexyl)ethylene (F(CF₂)₆CH=CH₂) stands out for its ability to impart unique physicochemical properties. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, detailing its synthesis, properties, and evolving applications, with a particular focus on its relevance to the scientific and drug development communities.

Early Developments and the Rise of Telomerization

The journey of this compound is intrinsically linked to the broader history of fluoropolymer chemistry, which saw significant advancements in the mid-20th century. While the exact date of its first synthesis is not widely documented, it is understood to have emerged in the late 20th century from research into perfluorinated hydrocarbons and their derivatives.[1] The primary route to this compound and related fluorotelomer olefins relies on a foundational process known as telomerization.[2]

Telomerization is a controlled polymerization where a "telogen" (a molecule that provides the end groups) reacts with a "taxogen" (a monomer) to form low molecular weight polymers, or "telomers". In the context of perfluoroalkyl substances, this technology became a key manufacturing process.[3] The synthesis of the crucial precursor to this compound, perfluorohexyl iodide (F(CF₂)₆I), is achieved through the telomerization of tetrafluoroethylene (B6358150) (TFE) with a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I).[3]

This multi-step approach laid the groundwork for the production of a variety of fluorotelomer-based intermediates, which are essential for the synthesis of surfactants, polymers, and other specialty chemicals.[3]

The Synthesis of this compound: A Step-by-Step Evolution

The industrial production of this compound typically follows a three-step synthetic sequence. This process has been refined over time to improve efficiency and yield.

Step 1: Synthesis of Perfluorohexyl Iodide (Telomer A)

The synthesis begins with the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, most commonly pentafluoroethyl iodide (C₂F₅I). This reaction creates a mixture of longer-chain perfluoroalkyl iodides.[3]

Step 2: Formation of Fluorotelomer Iodide (Telomer B)

The resulting mixture of perfluoroalkyl iodides, including perfluorohexyl iodide, is then reacted with ethylene (B1197577). This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-perfluoro-1-iodooctane (F(CF₂)₆CH₂CH₂I).[3]

Step 3: Elimination to Form this compound

The final step involves the dehydroiodination (elimination of HI) of the fluorotelomer iodide to create the terminal double bond, resulting in this compound. This method is a known route for preparing fluorinated olefins.

While specific, detailed industrial protocols with quantitative yields are often proprietary, the following represents a generalized laboratory-scale procedure for a key step in the synthesis of a related precursor, which illustrates the type of reaction conditions involved.

Experimental Protocol: Synthesis of (Perfluorohexyl)ethylmagnesium Iodide

This protocol details the formation of a Grignard reagent from a this compound precursor, 2-perfluorohexyl-1-iodoethane, which is a common intermediate in fluorous chemistry.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

2-perfluorohexyl-1-iodoethane

-

Argon gas

Equipment:

-

500-mL three-necked flask, oven-dried

-

Stirring bar

-

Reflux condenser

-

Thermometer

-

100-mL round-bottomed flask, oven-dried

Procedure:

-

An oven-dried 500-mL three-necked flask equipped with a stirring bar, reflux condenser, and thermometer is cooled under an argon atmosphere.

-

Magnesium turnings (2.91 g, 120 mmol) are added to the flask.

-

Dry diethyl ether (20 mL) and 2-perfluorohexyl-1-iodoethane (1 mL) are added to the magnesium.

-

The reaction is initiated by sonication for 30 minutes.

-

Additional dry ether (70 mL) is added to the mixture with stirring.

-

In a separate dry 100-mL round-bottomed flask, 2-perfluorohexyl-1-iodoethane (13.70 mL, for a total of 60 mmol) is diluted with dry ether (45 mL).

-

This solution is slowly added to the Grignard reaction mixture over 1 hour, maintaining a constant temperature of approximately 30°C.

-

The reaction mixture is then heated to reflux for 2.5 hours in an oil bath at 50°C.

-

After heating, the mixture is allowed to cool to room temperature.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature with a characteristic faint hydrocarbon-like odor.[1] The high degree of fluorination in the hexyl chain imparts remarkable chemical and thermal stability, as well as pronounced hydrophobicity and oleophobicity due to its low surface energy.[1] The terminal ethylene group, however, provides a site for further chemical functionalization.

Below is a summary of its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25291-17-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₃F₁₃ | --INVALID-LINK-- |

| Molecular Weight | 346.09 g/mol | --INVALID-LINK-- |

| Boiling Point | 102-104 °C | --INVALID-LINK-- |

| Density | 1.52 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.295 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and the adjacent methylene (B1212753) protons (CF₂-CH₂). | --INVALID-LINK-- |

| ¹³C NMR | Resonances for the olefinic carbons and the carbons of the perfluorohexyl chain. | --INVALID-LINK-- |

| ¹⁹F NMR | Complex splitting patterns characteristic of the different CF₂ groups in the perfluorohexyl chain. | --INVALID-LINK-- |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and strong C-F stretching vibrations. | --INVALID-LINK-- |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | --INVALID-LINK-- |

Applications: From Materials to Medicine

The unique properties of this compound have led to its use in a variety of applications, primarily as a chemical intermediate and a monomer for specialty polymers.

-

Material Surface Modification: Its low surface energy is exploited to create water- and oil-repellent surfaces. It can be incorporated into polymers used for self-cleaning and anti-fingerprint coatings on materials such as glass and electronic displays.

-

High-Performance Lubricants: The chemical inertness and low friction coefficient of perfluorinated compounds make this compound a candidate for use as a base oil or additive in high-performance lubricants.

-

Monomer for Fluorinated Polymers: The vinyl group allows this compound to be polymerized, often with other monomers, to produce fluoropolymers with tailored properties for specialized applications.

Role in Drug Development

For drug development professionals, the incorporation of fluorine into lead compounds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This compound serves as a valuable "fluorinated building block" for introducing a perfluorohexyl moiety into potential drug candidates.

While the direct incorporation of the this compound group into approved drugs is not widely documented, the use of perfluoroalkyl chains in medicinal chemistry is an active area of research. These groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the high lipophilicity of a perfluoroalkyl chain can enhance membrane permeability, while its steric bulk and electronic properties can influence binding to biological targets.

Currently, there is a lack of publicly available information linking this compound to specific signaling pathways or its definitive use in clinical drug candidates. However, the general principles of fluorine chemistry in drug design suggest its potential in the development of new therapeutic agents. The research community continues to explore the synthesis and biological evaluation of compounds containing perfluoroalkyl chains for a range of therapeutic areas.

Visualizing the Synthesis Workflow

The following diagram illustrates the generalized synthetic pathway for the production of this compound, highlighting the key stages from telomerization to the final product.

Caption: Generalized synthesis workflow for this compound.

Future Outlook

The chemistry of this compound continues to be an area of interest, driven by the demand for advanced materials and new therapeutic agents. Future research is likely to focus on developing more efficient and sustainable synthesis methods, as well as exploring its potential in new applications. For the drug development community, a deeper understanding of the structure-activity relationships of molecules containing the perfluorohexyl moiety will be crucial for unlocking its full therapeutic potential. As synthetic methodologies advance, the accessibility and application of this versatile fluorinated building block are poised to expand.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug development and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and unique conformational preferences, have led to the development of numerous successful therapeutics.[1][2] Within the realm of fluorinated materials, (Perfluorohexyl)ethylene (PFHE), also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, and its corresponding polymers are emerging as materials of significant interest. This technical guide provides an in-depth review of PFHE and related fluorinated monomers, focusing on their synthesis, polymerization, physicochemical properties, and potential applications in advanced drug delivery systems.

Physicochemical Properties of this compound Monomer

This compound is a colorless liquid with a molecular formula of C8H3F13 and a molecular weight of 346.09 g/mol .[3] Its structure, consisting of a perfluorohexyl chain attached to a vinyl group, imparts a unique combination of properties that are advantageous for polymerization and subsequent applications.

| Property | Value | Reference |

| CAS Number | 25291-17-2 | [3] |

| Molecular Formula | C8H3F13 | [3] |

| Molecular Weight | 346.09 g/mol | [3] |

| Boiling Point | 102-104 °C | [4] |

| Density | 1.52 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.295 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reaction of a perfluorohexyl-containing precursor with an ethylene (B1197577) synthon. One industrially relevant method is the telomerization of ethylene with perfluorohexyl iodide (C6F13I).[1] This process typically involves the free-radical addition of the perfluoroalkyl iodide across the double bond of ethylene.

Experimental Protocol: Synthesis of this compound via Telomerization

Materials:

-

Perfluorohexyl iodide (C6F13I)

-

Ethylene (gas)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., a perfluorinated solvent or a high-boiling hydrocarbon)

-

High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

-

The high-pressure reactor is charged with perfluorohexyl iodide and the chosen solvent.

-

The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then heated to the desired reaction temperature (typically 60-90 °C).

-

Ethylene gas is introduced into the reactor to the desired pressure.

-

A solution of the radical initiator (AIBN) in a suitable solvent is injected into the reactor to initiate the reaction.

-

The reaction mixture is stirred at a constant temperature and pressure for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the reactor is cooled, and the excess ethylene is vented.

-

The reaction mixture is then subjected to distillation to separate the desired this compound from unreacted starting materials, higher-order telomers, and the solvent.

Polymerization of this compound

This compound can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method.[5] The resulting polymer, poly(this compound), possesses properties derived from its highly fluorinated side chains.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

-

This compound monomer

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., fluorinated solvents like hexafluoroisopropanol, or conventional solvents like toluene (B28343) or xylenes)

-

Reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet.

Procedure:

-

The reaction vessel is charged with the this compound monomer and the chosen solvent.

-

The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit radical polymerization.

-

The radical initiator is added to the reaction mixture.

-

The reaction is heated to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere and stirred.

-

The polymerization is allowed to proceed for a predetermined time, often monitored by the increase in viscosity of the solution.

-

The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

-

The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.

Physicochemical Properties of Poly(this compound)

The properties of poly(this compound) are dominated by the long perfluorinated side chains, which lead to low surface energy, hydrophobicity, and chemical inertness. While specific data for poly(this compound) is not extensively reported in readily available literature, properties can be inferred from data on similar long-chain poly(perfluoroalkylethylene)s.

| Property | Typical Value Range for Long-Chain Poly(perfluoroalkylethylene)s |

| Glass Transition Temperature (Tg) | Varies depending on molecular weight and chain branching |

| Melting Temperature (Tm) | Typically in the range of 100-200 °C, depending on crystallinity |

| Thermal Decomposition Temperature | Generally high, often exceeding 300 °C |

| Molecular Weight (Mn, Mw) | Controllable by polymerization conditions (e.g., initiator concentration) |

| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for conventional free-radical polymerization |

| Contact Angle (Water) | > 110° |

Characterization of Poly(this compound)

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of the synthesized polymer.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymer structure by identifying characteristic functional group vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Detailed structural elucidation, determination of monomer conversion, and analysis of polymer tacticity. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6] |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm).[7] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[7] |

Applications in Drug Development

The unique properties of fluorinated polymers make them highly attractive for various applications in drug development, particularly in the design of advanced drug delivery systems.[4][8]

Cellular Uptake and Intracellular Trafficking

The cellular uptake of fluorinated nanoparticles is an area of active research. The hydrophobic and lipophobic nature of the perfluorinated chains can influence how these nanoparticles interact with cell membranes and serum proteins. Studies on other fluorinated polymer systems suggest that uptake can occur via endocytic pathways, including macropinocytosis.[9] The highly fluorinated surface can also lead to reduced protein adsorption, potentially enabling a "stealth" effect that prolongs circulation time in vivo.

Potential Impact on Signaling Pathways

While direct evidence for the effect of poly(this compound) on specific signaling pathways is limited, the general behavior of polymeric nanoparticles in drug delivery provides a framework for potential interactions. Two key pathways often implicated in the therapeutic action and biological response to nanoparticle-based therapies are the NF-κB and VEGF signaling pathways.

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immune responses. Many nanoparticle-based drug delivery systems are designed to modulate this pathway, either by delivering NF-κB inhibitors to target cells or by virtue of the polymer itself influencing inflammatory responses. The inertness of fluorinated polymers could potentially lead to a minimal inflammatory response, which would be advantageous for drug delivery applications.

-

VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[10][11] This pathway is a critical target in cancer therapy. Fluorinated polymer nanoparticles can be designed to deliver anti-angiogenic drugs that inhibit VEGFR signaling. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as peptides or antibodies, that specifically bind to VEGFRs, thereby concentrating the therapeutic payload at the site of angiogenesis.[12]

Conclusion

This compound and its derived polymers represent a promising class of materials for advanced applications in drug development. Their unique fluorine-rich composition imparts desirable properties such as chemical inertness, low surface energy, and hydrophobicity, which can be leveraged to create sophisticated drug delivery systems. While further research is needed to fully elucidate the specific synthesis protocols, physicochemical properties, and biological interactions of poly(this compound), the foundational knowledge of fluorinated monomers provides a strong basis for their continued exploration. The ability to tailor the properties of these polymers through controlled polymerization techniques, combined with the potential for surface functionalization, opens up exciting possibilities for the development of next-generation targeted therapies. As our understanding of the nano-bio interface grows, fluorinated polymers like poly(this compound) are poised to play an increasingly important role in addressing key challenges in drug delivery and regenerative medicine.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 12. Tumor targeting RGD conjugated bio-reducible polymer for VEGF siRNA expressing plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for (Perfluorohexyl)ethylene

An In-depth Technical Guide to Quantum Chemical Calculations for (Perfluorohexyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFHE), with the chemical formula C8H3F13, is a fluorinated olefin of significant interest in materials science and medicinal chemistry.[1][2] Its unique properties, conferred by the electron-withdrawing perfluorohexyl group, include high chemical and thermal stability, low surface energy, and hydrophobicity.[3][4] These characteristics make it a valuable building block for advanced polymers, functional coatings, and potentially as a component in drug delivery systems.[2][3] Understanding the electronic structure, molecular geometry, and reactivity of PFHE at a quantum mechanical level is crucial for designing novel materials and predicting their behavior. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of this compound.

Core Concepts in the Computational Study of Fluorinated Molecules

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of fluorinated compounds. The high electronegativity of fluorine atoms significantly influences the electronic distribution within a molecule, affecting its reactivity, stability, and intermolecular interactions.[5] For PFHE, theoretical calculations can provide insights into:

-

Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the resulting electronic band gap.[5]

-

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

-

Reactivity Descriptors: Calculation of molecular electrostatic potential (MEP), atomic charges, and Fukui functions to predict sites susceptible to nucleophilic or electrophilic attack.

Methodology for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology outlines a standard approach for the quantum chemical study of this compound.

Software and Hardware

Quantum chemical calculations are computationally intensive. The use of high-performance computing (HPC) clusters is recommended. A variety of software packages are available for performing these calculations, with Gaussian, ORCA, and NWChem being among the most widely used.[6]

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software such as GaussView or Avogadro. The constructed geometry must then be optimized to find the lowest energy conformation. This is typically achieved using a DFT method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[6] For systems where dispersion forces are important, functionals with dispersion corrections, such as ωB97X-D, are recommended.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (+) to describe anions and excited states, and polarization functions (d,p) for more accurate geometries.

Frequency Calculations

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Calculation of Molecular Properties

Once a stable geometry is obtained, a variety of molecular properties can be calculated:

-

Electronic Properties: Single-point energy calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Population Analysis: Methods such as Natural Bond Orbital (NBO) analysis can provide insights into atomic charges, hybridization, and intramolecular interactions.

-

Solvation Effects: To model the behavior of PFHE in a solvent, the Polarizable Continuum Model (PCM) can be employed.[7] This approach treats the solvent as a continuous dielectric medium, providing a more realistic description of the molecule's properties in solution.

Data Presentation: Calculated Properties of this compound

The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations, alongside available experimental data for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Experimental Value | Calculated Value (Example) |

| Molecular Formula | C8H3F13 | - |

| Molecular Weight | 346.09 g/mol [1][8] | - |

| Boiling Point | 102-104 °C[3][9] | - |

| Density | 1.52 g/mL at 25 °C[3][9] | - |

| Refractive Index | n20/D 1.295[9] | - |

Table 2: Calculated Geometric Parameters for this compound (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C=C | Calculated Value |

| C-H | Calculated Value | |

| C-C (adjacent to C=C) | Calculated Value | |

| C-F | Calculated Value | |

| Bond Angle | H-C=C | Calculated Value |

| C-C=C | Calculated Value | |

| F-C-F | Calculated Value | |

| Dihedral Angle | H-C-C-C | Calculated Value |

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))

| Property | Value (eV) |

| Energy of HOMO | Calculated Value |

| Energy of LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Dipole Moment | Calculated Value (Debye) |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

Visualization of Computational Workflow and Logical Relationships

Visual diagrams are essential for understanding the workflow of quantum chemical calculations and the interplay between theoretical and experimental approaches.

References

- 1. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. anfolspzoo.pl [anfolspzoo.pl]

- 4. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 25291-17-2 | TCI AMERICA [tcichemicals.com]

- 9. This compound | 25291-17-2 [chemicalbook.com]